4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the fluorine atom. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis units and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The sulfonamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new sulfonamide derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide with similar fluorinating properties.
4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Shares structural similarities and is used in similar applications.
Uniqueness: 4-FLUORO-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBOSACHXLYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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